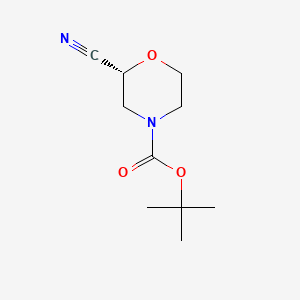

(R)-N-Boc-2-cyanomorpholine

Beschreibung

BenchChem offers high-quality (R)-N-Boc-2-cyanomorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-Boc-2-cyanomorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-cyanomorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-5,7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZBGWUQUIKDNN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@H](C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657763 | |

| Record name | tert-Butyl (2R)-2-cyanomorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257850-78-4 | |

| Record name | tert-Butyl (2R)-2-cyanomorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Morpholine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to (R)-N-Boc-2-cyanomorpholine: Properties, Synthesis, and Applications

The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, prized for its favorable physicochemical properties that often impart improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to drug candidates.[1] Its unique conformation, featuring a weak basic nitrogen and an opposing oxygen atom, allows it to engage in a variety of hydrophilic and lipophilic interactions, making it a valuable component in designing molecules that can effectively navigate biological systems, including crossing the blood-brain barrier.[1]

This guide focuses on a specific, synthetically valuable derivative: (R)-N-Boc-2-cyanomorpholine . This molecule combines the advantageous morpholine core with two critical functionalities: a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and a cyano group at the C2 position. The Boc group facilitates controlled synthetic transformations, while the (R)-stereochemistry provides a defined three-dimensional architecture crucial for selective interactions with biological targets.[2][3] The nitrile moiety is a versatile functional handle, serving as a key intermediate for a wide array of chemical elaborations.

While direct and extensive literature on (R)-N-Boc-2-cyanomorpholine is limited, its chemical nature can be thoroughly understood by examining its logical and accessible synthetic precursors, primarily (R)-N-Boc-2-morpholinecarboxamide. This guide will therefore leverage established chemical principles and data from closely related analogues to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its structure, propose a robust synthetic pathway, predict its analytical characteristics, and discuss its potential applications as a chiral building block in pharmaceutical research.

PART 1: Structural and Physicochemical Profile

The foundational structure for understanding (R)-N-Boc-2-cyanomorpholine is its immediate precursor, (R)-tert-butyl 2-carbamoylmorpholine-4-carboxylate, which itself derives from (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid. The core properties of the parent carboxylic acid provide a reliable baseline for the physicochemical nature of its derivatives.

Stereochemistry and Conformation

The defining structural feature is the chiral center at the C2 position of the morpholine ring, fixed in the (R) configuration.[2] This stereochemical assignment is critical, as biological systems are inherently chiral, and enantiomeric purity is paramount for achieving desired therapeutic effects while avoiding off-target activities.[4] The morpholine ring typically adopts a chair conformation to minimize steric strain. The bulky N-Boc group is conformationally significant, influencing the steric environment around the nitrogen atom and potentially affecting the ring's puckering and the orientation of substituents.

Physicochemical Properties (Based on Carboxylic Acid Precursor)

The following table summarizes the key computed properties for the closely related precursor, (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid, which serve as a reliable estimate for its derivatives.

| Property | Value | Source |

| IUPAC Name | (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid | [5] |

| CAS Number | 884512-77-0 | [5] |

| Molecular Formula | C₁₀H₁₇NO₅ | [5] |

| Molecular Weight | 231.25 g/mol | [5] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC(=O)O | [5] |

PART 2: Synthesis and Mechanistic Insight

The synthesis of (R)-N-Boc-2-cyanomorpholine is most logically achieved via the dehydration of the corresponding primary amide, (R)-N-Boc-2-morpholinecarboxamide. This transformation is a cornerstone of organic synthesis, converting a carboxamide into a nitrile by removing a molecule of water.

Proposed Synthetic Pathway

The overall synthetic strategy begins with the readily available (R)-N-Boc-2-morpholinecarboxylic acid. This acid is first converted to the primary amide, which is then subjected to dehydration to yield the target nitrile.

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 6559076 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendant Role of Cyanomorpholines in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Scaffold and the Strategic Introduction of the Cyano Moiety

The morpholine heterocycle is a well-established and privileged scaffold in medicinal chemistry, gracing the structures of numerous approved pharmaceuticals.[1][2] Its inherent physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, have made it a go-to fragment for drug designers seeking to optimize the pharmacokinetic profiles of lead compounds.[3][4] However, the strategic derivatization of this versatile core continues to unlock new avenues for therapeutic intervention. Among these modifications, the introduction of a cyano (-C≡N) group to the morpholine ring, creating cyanomorpholine compounds, has emerged as a compelling strategy in the design of novel bioactive agents.

This technical guide provides a comprehensive literature review of cyanomorpholine compounds in research, delving into their synthesis, chemical properties, and burgeoning applications in drug discovery. We will explore the nuances of both N-cyanated and C-cyanated morpholines, offering field-proven insights and detailed experimental methodologies for the modern researcher.

The Cyanomorpholine Core: Structure and Physicochemical Implications

The cyanomorpholine scaffold can be broadly categorized into two main classes: N-cyanomorpholines (specifically, 4-morpholinecarbonitrile) and C-cyanomorpholines (e.g., 2-cyanomorpholine, 3-cyanomorpholine). The position of the cyano group significantly influences the molecule's electronic properties, reactivity, and potential biological interactions.

The cyano group is a potent electron-withdrawing group, which can modulate the basicity of the morpholine nitrogen in N-cyanomorpholine. This alteration can have profound effects on a molecule's pKa, influencing its ionization state at physiological pH and, consequently, its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the linear and rigid nature of the cyano group can introduce specific steric and electronic interactions within a biological target, potentially serving as a key pharmacophoric element.[5]

Synthesis of Cyanomorpholine Compounds: A Methodological Overview

The synthesis of cyanomorpholine derivatives requires distinct strategies depending on whether the cyano group is to be installed on the nitrogen or a carbon atom of the morpholine ring.

Synthesis of N-Cyanomorpholine (4-Morpholinecarbonitrile)

The most direct and widely employed method for the synthesis of N-cyanomorpholine is the reaction of morpholine with cyanogen bromide (BrCN).[6] This reaction proceeds via a nucleophilic attack of the morpholine nitrogen on the electrophilic carbon of cyanogen bromide, leading to the formation of the N-cyano bond and hydrogen bromide as a byproduct.

Experimental Protocol: Synthesis of 4-Morpholinecarbonitrile [6]

Materials:

-

Morpholine

-

Cyanogen Bromide (Caution: Highly Toxic)

-

Anhydrous Chloroform

-

Nitrogen gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the starting allylic tertiary amine in anhydrous chloroform.

-

Cool the solution in an ice bath.

-

Slowly add a solution of cyanogen bromide in anhydrous chloroform to the cooled amine solution with constant stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).

-

Upon completion, the reaction mixture is typically worked up by washing with an aqueous solution to remove any salts.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography or distillation.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of cyanogen bromide with atmospheric moisture.

-

Anhydrous Solvent: Anhydrous chloroform is used to prevent the hydrolysis of cyanogen bromide.

-

Controlled Addition at Low Temperature: The slow addition of cyanogen bromide at low temperature helps to control the exothermicity of the reaction and minimize the formation of side products.

Synthesis of C-Cyanomorpholine Derivatives

The synthesis of C-cyanomorpholine derivatives is a more complex endeavor and is less documented in the literature. General strategies for introducing a cyano group onto a carbon atom of a heterocyclic ring often involve multi-step sequences. One potential, though not explicitly detailed for morpholine, route could involve the conversion of a C-bromo substituted morpholine to the corresponding nitrile via a metal-catalyzed cyanation reaction.[7]

Conceptual Experimental Workflow: Synthesis of a C-Cyanomorpholine Derivative

This workflow is a conceptual representation based on general synthetic methodologies for analogous heterocyclic systems.

Caption: Conceptual workflow for the synthesis of C-cyanomorpholine.

Spectroscopic Characterization of Cyanomorpholine Compounds

The structural elucidation of cyanomorpholine derivatives relies on a combination of standard spectroscopic techniques.

Table 1: Predicted Spectroscopic Data for 4-Morpholinecarbonitrile

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Protons adjacent to Nitrogen (H2, H6) | δ ~3.2-3.4 ppm | Deshielded due to the electronegativity of the nitrogen and the electron-withdrawing cyano group. |

| Protons adjacent to Oxygen (H3, H5) | δ ~3.7-3.9 ppm | Deshielded by the electronegative oxygen atom. | |

| ¹³C NMR | Carbons adjacent to Nitrogen (C2, C6) | δ ~45-50 ppm | Influenced by the nitrogen and the cyano group. |

| Carbons adjacent to Oxygen (C3, C5) | δ ~65-70 ppm | Characteristic chemical shift for carbons bonded to oxygen in a saturated heterocycle. | |

| Cyano Carbon | δ ~115-120 ppm | Typical chemical shift for a nitrile carbon. | |

| IR | C≡N stretch | ~2220-2260 cm⁻¹ | Strong, sharp absorption characteristic of a nitrile group. |

| MS | Molecular Ion Peak (M⁺) | m/z = 112.06 | Corresponding to the molecular weight of C₅H₈N₂O. |

Note: Predicted values are based on general principles of NMR and IR spectroscopy and may vary depending on the solvent and instrument used.[8]

The Role of Cyanomorpholine in Drug Discovery and Design

While the broader class of morpholine derivatives has seen extensive application in drug development, the specific use of the cyanomorpholine moiety as a key pharmacophore is an emerging area of research. Its unique electronic and steric properties suggest several potential roles in modulating biological activity.

As a Pharmacophoric Element

The cyano group can participate in various non-covalent interactions with biological targets, including hydrogen bonding (acting as a weak hydrogen bond acceptor) and dipole-dipole interactions. These interactions can be crucial for anchoring a ligand within a binding pocket and achieving high affinity and selectivity.

In CNS Drug Discovery

The morpholine scaffold is known to be beneficial for compounds targeting the central nervous system (CNS) due to its ability to improve properties like blood-brain barrier permeability.[9][10] The introduction of a cyano group could further fine-tune the lipophilicity and polarity of a CNS drug candidate, potentially enhancing its ability to reach its target in the brain.

In Anticancer Drug Design

The morpholine ring is a common feature in many kinase inhibitors and other anticancer agents.[11] The electron-withdrawing nature of the cyano group can influence the reactivity and binding affinity of the parent molecule, offering a handle for medicinal chemists to optimize the potency and selectivity of anticancer compounds. For instance, quinoline derivatives, which are also important scaffolds in cancer therapy, have been studied with various substituents including the cyano group, showing significant antiproliferative activity.[1][12] The combination of a cyanomorpholine moiety with other privileged scaffolds like quinoline presents an interesting avenue for future drug discovery efforts.

Conclusion and Future Perspectives

Cyanomorpholine compounds represent a promising, yet relatively underexplored, class of molecules in medicinal chemistry. The strategic incorporation of a cyano group onto the robust morpholine scaffold offers a powerful tool for modulating the physicochemical and pharmacological properties of bioactive compounds. While the synthesis of N-cyanomorpholine is well-established, the development of efficient and versatile methods for the synthesis of C-cyanomorpholine derivatives remains a key area for future research. As our understanding of the specific roles of the cyanomorpholine moiety in biological systems grows, we can anticipate its increasing application in the design of next-generation therapeutics for a wide range of diseases, from cancer to central nervous system disorders.

References

- Jain, A., & Sahu, S. K. (2024).

- Mishra, R., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.

- Kourounakis, A. P., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

- Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 594-613.

- Al-Ghorbani, M., et al. (2015). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Journal of Chemical and Pharmaceutical Research, 7(3), 281-301.

- ACD/Labs. (2008, May 6).

- Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. Journal of Pharmaceutical Sciences and Research, 8(7), 642.

- Kumar, A., et al. (2018). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 8(64), 36657-36668.

- Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038.

- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(4), 594-613.

- Fülöp, F., et al. (2001). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 39(11), 693-697.

- van der Pijl, F., et al. (2020). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Organic Letters, 22(15), 6046-6050.

- Liang, H., et al. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett, 28(17), 2675-2679.

- Fülöp, F., et al. (2001). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 39(11), 693-697.

- PatSnap. (2025, May 21). What is the role of pharmacophore in drug design?

- Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 594-613.

- Karrouchi, K., et al. (2018). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)

- Zhang, Y., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology, 13, 969695.

- Enamine. (n.d.). Morpholine Bioisosteres for Drug Design. Enamine.

- Jain, A., & Sahu, S. K. (2024).

- ACD/Labs. (2008).

- Andersson, P. G., & Schink, H. E. (2008). New Process for the Synthesis of Morpholinylbenzenes. U.S.

- Li, J., et al. (2009). Methods for preparing n-substituted morpholine compounds. WO2009082884A1.

- Bakulina, O., & Vasilevsky, S. (2025). Morpholines. Synthesis and Biological Activity.

- Singh, R. K., et al. (2021). Cyanobacteria as Natural Therapeutics and Pharmaceutical Potential: Role in Antitumor Activity and as Nanovectors. Marine Drugs, 19(10), 577.

- Brown, N. (2012). Bioisosteres in Medicinal Chemistry. Wiley-VCH.

- Mishra, R., et al. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. World Journal of Pharmaceutical Research, 11(10), 1336-1353.

- Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 594-613.

- Maccioni, E., et al. (2018). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 12, 599.

- Al-Tamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2018). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 15(3), 253-260.

- Emmons, W. D., & Freeman, J. P. (1963). n-Nitromorpholine. Organic Syntheses, 43, 73.

- Rhenovia Pharma. (n.d.). Multiplex Cellular Imaging Platform for Discovery and Advancement of Novel Drugs for CNS Diseases. AZoNano.

- Chen, Y.-F., et al. (2018). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 23(10), 2539.

- Iuga, C., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Polymers, 15(13), 2899.

- Yildirim, I. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

Sources

- 1. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]

- 7. Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data Analysis of N-Boc Protected Morpholines

Foreword: The Structural Gatekeepers in Drug Discovery

In the landscape of modern medicinal chemistry, the morpholine scaffold is a cornerstone, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which it imparts to drug candidates. Its integration into novel chemical entities, however, necessitates precise synthetic control, frequently employing the tert-butoxycarbonyl (Boc) group to temporarily mask the reactivity of the morpholine nitrogen. The successful installation and subsequent integrity of this N-Boc protecting group are critical checkpoints in a synthetic pathway. An error at this stage—incomplete protection or unintended cleavage—can derail an entire synthetic campaign.

This guide provides an in-depth, field-proven framework for the comprehensive spectroscopic analysis of N-Boc protected morpholines. We move beyond rote data reporting to explore the causal relationships behind spectral features and the logic that underpins robust structural verification. The protocols and interpretations presented herein are designed to create a self-validating analytical workflow, ensuring the highest degree of confidence for researchers, scientists, and drug development professionals.

The Analytical Triad: NMR, IR, and MS in Concert

The unambiguous structural elucidation of an N-Boc protected morpholine does not rely on a single technique but on the synergistic convergence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each method interrogates the molecule from a unique perspective, and together they provide a comprehensive and cross-verifiable structural fingerprint. Our analytical workflow is designed to leverage the strengths of each technique sequentially to build a conclusive structural argument.

Caption: Integrated workflow for N-Boc morpholine characterization.

Nuclear Magnetic Resonance (NMR): The Blueprint of the Molecule

NMR spectroscopy provides the most detailed map of the molecular structure, revealing the connectivity and chemical environment of every proton and carbon atom. For N-Boc protected morpholines, NMR is not merely for confirmation; it is essential for identifying subtle but critical structural nuances like conformational isomerism.

¹H NMR: A Proton Census

The ¹H NMR spectrum gives a quantitative and qualitative account of the hydrogen atoms. In a typical N-Boc morpholine, the spectrum is dominated by two key regions: the morpholine ring protons and the highly characteristic tert-butyl signal.

-

The Morpholine Ring Protons (δ 3.0–3.8 ppm): The morpholine ring typically displays two sets of methylene proton signals.

-

-O-CH₂- Protons (C2/C6): These protons, being adjacent to the electronegative oxygen atom, are deshielded and appear further downfield, typically around δ 3.6–3.8 ppm .

-

-N(Boc)-CH₂- Protons (C3/C5): The protons adjacent to the nitrogen are influenced by the electron-withdrawing carbamate group and usually resonate around δ 3.2–3.5 ppm . This represents a downfield shift compared to an unsubstituted morpholine, where these protons are found closer to δ 2.86 ppm.[1][2]

-

-

The tert-Butyl Protons (δ ~1.45 ppm): The hallmark of the Boc group is the intense, sharp singlet corresponding to the nine equivalent protons of the tert-butyl group. This signal, integrating to 9H, is often the first diagnostic check. Its presence is strong evidence for the Boc group's incorporation.

Expert Insight: The Rotamer Phenomenon A crucial aspect often overlooked is the presence of rotamers (rotational isomers) due to the restricted rotation around the amide C-N bond of the carbamate.[3][4] This restricted rotation, observable on the NMR timescale, can cause significant broadening or even duplication of the morpholine ring proton signals, particularly those adjacent to the nitrogen (C3/C5). Observing this phenomenon is not an indication of impurity but rather a confirmation of the N-carbamate structure. Temperature-dependent NMR studies can be employed to coalesce these signals at higher temperatures, further confirming their origin.[4]

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum provides a complementary and often cleaner view of the carbon framework.

-

Morpholine Ring Carbons:

-

Boc Group Carbons:

-

Carbonyl (C=O): The carbamate carbonyl carbon gives a characteristic signal in the δ 154–156 ppm range.[5]

-

Quaternary Carbon (-C(CH₃)₃): This carbon appears around δ 79–81 ppm .

-

Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons produce a strong signal around δ 28.4 ppm .

-

The simultaneous observation of all five of these signals provides a robust confirmation of the N-Boc protected morpholine structure.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified N-Boc morpholine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is suitable for most non-polar to moderately polar compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can lock onto the solvent signal.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz or higher spectrometer. A standard acquisition uses a 30-45 degree pulse angle with a relaxation delay of 1-2 seconds. Typically 8-16 scans are sufficient for good signal-to-noise.

-

Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 256-1024) and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy: The Functional Group Litmus Test

While NMR maps the skeleton, IR spectroscopy rapidly confirms the presence of key functional groups. For N-Boc morpholines, its primary role is the unequivocal identification of the carbamate carbonyl group.

The Diagnostic Carbonyl Stretch: The most critical absorption band in the IR spectrum of an N-Boc protected amine is the intense C=O stretching vibration of the carbamate group . This peak is typically observed in the range of 1680–1705 cm⁻¹ .[6][7] Its presence is a non-negotiable requirement for confirming the structure. Its absence indicates a failed protection reaction.

Other notable absorptions include C-H stretching bands around 2850-3000 cm⁻¹ and C-O stretching bands between 1000-1300 cm⁻¹.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Solubility and Stability Studies of (R)-N-Boc-2-cyanomorpholine

Foreword: The Strategic Imperative of Early-Stage Physicochemical Profiling

In the landscape of contemporary drug discovery and development, the principle of "fail early, fail cheap" has become a guiding tenet. The attrition of promising drug candidates in late-stage development due to suboptimal physicochemical properties represents a significant financial and temporal burden. It is within this context that a thorough and early investigation of a molecule's fundamental characteristics, such as solubility and stability, becomes not merely a regulatory requirement but a strategic imperative. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for evaluating (R)-N-Boc-2-cyanomorpholine, a heterocyclic building block of increasing interest in medicinal chemistry.

The morpholine scaffold is a privileged structure in drug design, and its derivatives are integral to a wide array of therapeutic agents.[1] The introduction of a cyanomethyl group at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom imparts specific chemical and physical properties that necessitate a detailed and nuanced characterization. This document moves beyond a simple recitation of protocols; it endeavors to elucidate the scientific rationale behind each experimental choice, thereby empowering the reader to not only execute these studies but also to interpret the results with a critical and informed perspective. We will explore the anticipated behavior of (R)-N-Boc-2-cyanomorpholine based on the known reactivity of its constituent functional groups—the acid-labile N-Boc carbamate, the morpholine ring with its ether and protected amine functionalities, and the cyanomethyl group susceptible to hydrolysis. The methodologies presented herein are designed to be self-validating, ensuring the generation of robust and reliable data that will form the bedrock of subsequent formulation and development activities.

Physicochemical Characterization: Foundational Knowledge

A comprehensive understanding of the intrinsic physicochemical properties of a drug candidate is the first step in any successful development program.[2] These properties govern a molecule's behavior in both biopharmaceutical and formulation contexts.

The Structural Landscape of (R)-N-Boc-2-cyanomorpholine

The subject of this guide is a chiral molecule with three key functional domains that dictate its solubility and stability profile:

-

The N-Boc Group: This carbamate protecting group is notoriously labile under acidic conditions, a characteristic that is central to its utility in synthesis but a primary consideration in stability studies.[3][4] Conversely, it is generally stable to basic and nucleophilic conditions.[5]

-

The Morpholine Ring: This saturated heterocycle contains both an ether linkage and a tertiary amine (as a carbamate). Ethers are generally stable but can be susceptible to oxidative degradation. The cyclic amine, while protected, influences the overall polarity and hydrogen bonding capacity of the molecule.

-

The 2-Cyanomethyl Group: The nitrile functionality is a potential site for chemical transformation, most notably hydrolysis under either acidic or basic conditions to form a corresponding amide and subsequently a carboxylic acid.[5][6] This group also contributes to the molecule's polarity.

A thorough understanding of these structural features allows for a predictive approach to designing solubility and stability studies.

Aqueous and Organic Solubility Assessment

Solubility is a critical determinant of a drug's bioavailability and formulate-ability.[7] The assessment of solubility in a range of aqueous and organic media provides essential information for preclinical and formulation development.

Rationale for Solvent Selection

The choice of solvents for solubility determination is guided by the anticipated applications of the compound. Aqueous buffers at physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4) are crucial for predicting behavior in the gastrointestinal tract. Organic solvents are selected based on their utility in synthetic workups, purification, and as potential vehicles for formulation.

Experimental Protocol: Equilibrium Shake-Flask Method

The equilibrium shake-flask method remains the gold standard for determining thermodynamic solubility due to its precision and reliability.[8]

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of (R)-N-Boc-2-cyanomorpholine to a series of vials containing the selected aqueous buffers and organic solvents.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material should be visually confirmed.

-

Phase Separation: Separate the undissolved solid from the supernatant by centrifugation at high speed (e.g., 15,000 rpm for 15 minutes).

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase for analysis.

-

Quantification: Analyze the diluted samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method (see Section 3.2) against a standard curve of known concentrations.

Data Presentation: Illustrative Solubility Profile

The following table presents a hypothetical but scientifically plausible solubility profile for (R)-N-Boc-2-cyanomorpholine.

| Solvent/Medium | Temperature (°C) | Expected Solubility (mg/mL) |

| pH 1.2 Buffer | 25 | > 10 (Potential degradation) |

| pH 4.5 Buffer | 25 | 5 - 10 |

| pH 6.8 Buffer | 25 | 1 - 5 |

| pH 7.4 Buffer | 25 | 1 - 5 |

| Water | 25 | 2 - 6 |

| Methanol | 25 | > 50 |

| Ethanol | 25 | > 50 |

| Acetonitrile | 25 | > 30 |

| Dichloromethane | 25 | > 100 |

| Ethyl Acetate | 25 | > 80 |

Note: The enhanced solubility at pH 1.2 is accompanied by a high risk of hydrolytic degradation of the N-Boc group.

Stability Studies and Forced Degradation

Stability testing is a cornerstone of drug development, providing critical information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used.[9]

The Logic of Stress Condition Selection

The choice of stress conditions is dictated by the chemical nature of (R)-N-Boc-2-cyanomorpholine and guided by the International Council for Harmonisation (ICH) guidelines.[1]

-

Acidic and Basic Hydrolysis: To probe the susceptibility of the N-Boc group and the cyanomethyl moiety to hydrolysis.

-

Oxidative Degradation: To assess the stability of the morpholine ring's ether linkage and the molecule as a whole to oxidative stress.

-

Thermal Stress: To evaluate the intrinsic thermal stability of the compound.

-

Photostability: To determine if the molecule is sensitive to light exposure.

The Indispensable Tool: A Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is the linchpin of any credible stability study. Its defining characteristic is the ability to unequivocally separate the intact parent compound from all process-related impurities and degradation products.[3][9]

Illustrative HPLC Method Parameters:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for molecules of this polarity.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is employed to ensure the elution of both polar and non-polar species.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV detection at a wavelength determined by the compound's UV spectrum (e.g., 210 nm).

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[10][11]

Experimental Protocols for Forced Degradation

The following protocols are designed to induce a target degradation of 5-20% to facilitate the identification of degradation products without overwhelming the sample with secondary degradants.

3.3.1 Hydrolytic Stability

-

Acidic Conditions: Dissolve the compound in a solution of 0.1 M HCl and heat at 60 °C.

-

Basic Conditions: Dissolve the compound in a solution of 0.1 M NaOH at room temperature.

-

Neutral Conditions: Dissolve the compound in purified water and heat at 60 °C.

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: Neutralize the acidic and basic samples before analysis to halt the degradation reaction.

-

Analysis: Analyze all samples by the validated stability-indicating HPLC method.

3.3.2 Oxidative Stability

-

Stress Agent: Dissolve the compound in a solution of 3% hydrogen peroxide at room temperature.

-

Time Points and Analysis: Follow the procedure outlined for hydrolytic stability (steps 4 and 6).

3.3.3 Thermal Stability

-

Solid State: Expose the solid compound to elevated temperatures (e.g., 80 °C) in a controlled oven.

-

Solution State: Heat a solution of the compound in a suitable solvent (e.g., water/acetonitrile) at 80 °C.

-

Time Points and Analysis: Sample at appropriate intervals and analyze by HPLC.

3.3.4 Photostability

-

Exposure: Expose the solid compound and a solution of the compound to a light source that conforms to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[1]

-

Control: A dark control sample, protected from light, should be stored under the same conditions.

-

Analysis: Analyze the exposed and control samples after a specified duration of light exposure.

Visualization of Experimental Workflow

Caption: Workflow for Forced Degradation Studies.

Anticipated Degradation Pathways and Products

Based on the known chemistry of the functional groups, we can predict the primary degradation pathways.

-

Acidic Hydrolysis: The most likely initial degradation will be the cleavage of the N-Boc group to yield (R)-2-cyanomorpholine. Under more forcing conditions, the nitrile group may hydrolyze to the corresponding carboxylic acid, (R)-morpholine-2-carboxylic acid.

-

Basic Hydrolysis: The N-Boc group is expected to be stable. The primary degradation pathway is likely the hydrolysis of the cyanomethyl group to (R)-N-Boc-morpholine-2-carboxamide and subsequently to (R)-N-Boc-morpholine-2-carboxylic acid.[5][6]

-

Oxidation: The ether linkage within the morpholine ring and the carbon adjacent to the nitrogen are potential sites of oxidation, which could lead to ring-opened products or N-oxides.[4]

-

Photodegradation: N-heterocycles can undergo complex photodegradation pathways, including oxidation and ring cleavage.[12]

Caption: Predicted Degradation Pathways.

Data Interpretation and Mass Balance

A critical aspect of stability studies is the concept of mass balance. The sum of the assay value of the parent compound and the levels of all known and unknown degradation products should ideally remain constant and close to 100%. A significant deviation from this may indicate the formation of non-UV active degradants, volatile compounds, or precipitation.

Illustrative Stability Data Summary:

| Stress Condition | Duration (hrs) | Assay of Parent (%) | % Degradation | Mass Balance (%) | Major Degradant(s) |

| 0.1 M HCl, 60°C | 24 | 85.2 | 14.8 | 99.5 | (R)-2-cyanomorpholine |

| 0.1 M NaOH, RT | 24 | 92.7 | 7.3 | 99.8 | (R)-N-Boc-morpholine-2-carboxamide |

| 3% H₂O₂, RT | 24 | 94.1 | 5.9 | 99.6 | Multiple oxidative products |

| 80°C, Solid | 72 | 99.5 | 0.5 | 100.1 | Not significant |

| Photostability (ICH) | - | 98.8 | 1.2 | 99.7 | Minor photolytic products |

Conclusion and Forward Look

This guide has provided a comprehensive, scientifically grounded framework for the systematic evaluation of the solubility and stability of (R)-N-Boc-2-cyanomorpholine. By integrating predictive chemical principles with robust, validated analytical methodologies, researchers can generate the high-quality data necessary to make informed decisions in the drug development process. The illustrative protocols and data presented herein serve as a template for the rigorous characterization of this and other novel chemical entities. A thorough understanding of a molecule's liabilities at an early stage is not a hurdle, but rather a roadmap to successful formulation and, ultimately, the delivery of safe and effective medicines.

References

-

LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

-

ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

MDPI. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Das, S., et al. (2020). Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. ResearchGate. [Link]

-

ICH. (1999). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

Royal Society of Chemistry. (2018). Selectivity Enhancement in Heterogeneous Photocatalytic Transformations. Chemical Reviews. [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. [Link]

-

Voice, A. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central. [Link]

-

European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. EMA. [Link]

-

International Research Journal of Pharmacy and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

-

National Center for Biotechnology Information. (2021). Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin. PubMed Central. [Link]

-

YouTube. (2024). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. [Link]

-

MDPI. (2022). Insights into Photocatalytic Degradation Pathways and Mechanism of Tetracycline by an Efficient Z-Scheme NiFe-LDH/CTF-1 Heterojunction. MDPI. [Link]

-

Langhua Pharma. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. [Link]

-

Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]

-

FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

PubMed. (2012). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. [Link]

-

Green Chemistry (RSC Publishing). (2021). Photocatalytic transformation of aliphatic heterocycles and electron-poor alkenes into functionalized heteroarenes. [Link]

-

Norwegian University of Science and Technology. (2013). Oxidative degradation of amines using a closed batch system. [Link]

-

National Center for Biotechnology Information. (2016). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PubMed Central. [Link]

-

MDPI. (2022). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. MDPI. [Link]

-

ResearchGate. (2014). (PDF) Stability Indicating HPLC Method Development: A Review. [Link]

-

Chemguide. (n.d.). hydrolysis of nitriles. [Link]

-

Wikipedia. (n.d.). Nitrile. [Link]

-

ResearchGate. (2015). Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. [Link]

-

The University of Texas at Austin. (2015). Oxidative degradation of amine solvents for CO2 capture. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

ACS Publications. (2010). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]

-

Semantic Scholar. (2020). Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

ResearchGate. (2015). Oxidative degradation of amines using a closed batch system. [Link]

-

MDPI. (2024). Functional and Molecular Characterization of Melamine-Induced Disruption of Human Spermatozoa via Oxidative Stress and Apoptotic Pathways: An In Vitro Study. MDPI. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2014). Stability Indicating HPLC Method Development: A Review. [Link]

-

SlideShare. (2017). Degradation kinetics. [Link]

-

Fiveable. (n.d.). Physicochemical properties. [Link]

-

The Synthetic Organic Chemistry Site. (n.d.). Nitrile to Acid - Common Conditions. [Link]

-

ResearchGate. (2023). Application of Nitrile in Drug Design. [Link]

-

Pace Analytical. (n.d.). Characterization of Physicochemical Properties. [Link]

-

FDA. (1999). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

-

Therapeutic Goods Administration (TGA). (2025). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. [Link]

-

Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

Sources

- 1. ICH Official web site : ICH [ich.org]

- 2. fiveable.me [fiveable.me]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 7. rheolution.com [rheolution.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. irjpms.com [irjpms.com]

- 10. fda.gov [fda.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (R)-N-Boc-2-cyanomorpholine

For Researchers, Scientists, and Drug Development Professionals

(R)-N-Boc-2-cyanomorpholine is a chiral building block of significant interest in medicinal chemistry and drug development. Its synthesis and subsequent use in complex molecular architectures demand a thorough understanding of its chemical properties and associated hazards. This guide provides a comprehensive overview of the safety, handling, and emergency procedures for (R)-N-Boc-2-cyanomorpholine, drawing upon data from structurally related compounds to ensure a robust margin of safety in the laboratory.

Compound Profile and Hazard Identification

1.1. GHS Classification (Inferred)

Based on data from similar compounds, (R)-N-Boc-2-cyanomorpholine should be handled as a substance with the following potential classifications:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.

-

Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3]

-

Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[4]

Table 1: Inferred Hazard Statements and Precautionary Measures

| Hazard Statement (H-Code) | Description | Precautionary Statement (P-Code) |

| H302 | Harmful if swallowed. | P264, P270, P301+P312, P501 |

| H311 + H331 | Toxic in contact with skin or if inhaled. | P261, P271, P280, P302+P352, P304+P340, P311, P403+P233, P405 |

| H315 | Causes skin irritation. | P280, P302+P352, P332+P313, P362+P364 |

| H319 | Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |

| H335 | May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405 |

| H361 | Suspected of damaging fertility or the unborn child. | P201, P202, P280, P308+P313, P405 |

Prudent Handling and Exposure Control

A multi-layered approach to safety is paramount when working with (R)-N-Boc-2-cyanomorpholine. This involves a combination of engineering controls, personal protective equipment (PPE), and stringent laboratory practices.

2.1. Engineering Controls: The First Line of Defense

-

Fume Hood: All manipulations of (R)-N-Boc-2-cyanomorpholine, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.

2.2. Personal Protective Equipment (PPE): A Necessary Barrier

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

-

Hand Protection: Nitrile gloves are recommended for incidental contact.[5] Given the potential for dermal toxicity, it is crucial to select gloves with appropriate thickness and breakthrough times for the solvents being used. Always inspect gloves for defects before use and change them immediately if contamination is suspected.[6][7] Never reuse disposable gloves.[6]

-

Skin and Body Protection: A flame-resistant lab coat must be worn and kept buttoned. For operations with a higher risk of splashes, a chemically resistant apron is also recommended.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a properly fitted respirator with an appropriate organic vapor cartridge is necessary.

Workflow for Donning and Doffing PPE

Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.

Standard Operating Procedures (SOP)

Adherence to established laboratory protocols is critical for minimizing risk.

3.1. General Hygiene and Housekeeping

-

Avoid skin and eye contact.[1]

-

Do not eat, drink, or smoke in the laboratory.[8]

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6][8]

-

Maintain a clean and organized work area.

3.2. Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

-

Keep containers tightly sealed to prevent moisture ingress and potential degradation.[8]

-

Store in a designated, clearly labeled area.

3.3. Spill and Waste Management

-

Small Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Ventilate the area and decontaminate the spill surface.

-

Large Spills: Evacuate the area and prevent entry. Contact the institution's environmental health and safety (EHS) department immediately.

-

Waste Disposal: Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for hazardous chemical waste.

Emergency Procedures: Preparedness and Response

Logical Flow for Emergency Response

Caption: Decision-making workflow for responding to a chemical exposure incident.

4.1. First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing.[4][9] Rinse the affected area with copious amounts of water for at least 15 minutes.[9] Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Remove contact lenses if present and easy to do.[3][9] Continue rinsing. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

While (R)-N-Boc-2-cyanomorpholine is a valuable synthetic intermediate, its handling requires a proactive and informed approach to safety. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe laboratory practices, researchers can mitigate the risks and work with this compound in a safe and responsible manner. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

References

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

-

PubChem. (n.d.). (R)-N-Boc-2-hydroxymethylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. In Working with Chemicals. National Academies Press (US). Retrieved from [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. (R)-N-Boc-2-hydroxymethylmorpholine | C10H19NO4 | CID 1512576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. carlroth.com:443 [carlroth.com:443]

Troubleshooting & Optimization

Technical Support Center: Purification of Chiral Morpholine Derivatives

Welcome to the technical support center for the purification of chiral morpholine derivatives. As a core scaffold in numerous pharmaceuticals and biologically active compounds, achieving high enantiomeric and diastereomeric purity is paramount for therapeutic efficacy and safety.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming the unique purification challenges associated with these valuable heterocyclic compounds.

This resource is structured as a dynamic troubleshooting guide and FAQ, moving beyond simple protocols to explain the underlying principles of each separation challenge. Our goal is to empower you with the knowledge to not only solve your immediate purification issues but also to develop robust and efficient separation strategies for future projects.

Troubleshooting Guide: Common Purification Problems

This section addresses specific, frequently encountered issues during the purification of chiral morpholine derivatives. Each entry details the problem, explains the probable cause, and provides a step-by-step protocol for resolution.

Q1: My morpholine diastereomers are co-eluting or showing very poor separation on a standard silica gel column. What's happening and what should I do?

A1: Expert Analysis (The "Why"): This is one of the most common challenges. Standard silica gel chromatography separates compounds based primarily on differences in polarity. Diastereomers, while being distinct molecules, can have very similar polarities, making them difficult or even impossible to separate using conventional achiral chromatography.[3] The subtle differences in their three-dimensional structures, which silica gel does not effectively recognize, are insufficient to cause differential retention. In some cases, you might achieve partial separation, but achieving the high diastereomeric excess (>99% de) required for pharmaceutical applications is highly unlikely.

Troubleshooting Protocol:

-

Confirm the Issue: First, ensure your analytical method (e.g., ¹H NMR of the crude mixture or LC-MS) confirms the presence of a diastereomeric mixture.[3]

-

Abandon Standard Silica Gel for this Step: Do not expend significant time and resources trying to optimize a separation that is fundamentally not selective.

-

Transition to a Chiral Stationary Phase (CSP): The most effective solution is to use a technique that can recognize the specific 3D shapes of the diastereomers. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the industry standards.

-

Consider Diastereomeric Salt Crystallization: If your morpholine derivative has a basic nitrogen or an acidic handle, you can attempt a classical resolution.

-

Mechanism: By reacting your diastereomeric mixture with a single enantiomer of a chiral acid or base, you form two diastereomeric salts. These salts have different physical properties, including solubility, and can often be separated by fractional crystallization.

-

-

Derivative Formation: In some cases, derivatizing the morpholine (e.g., at the nitrogen) can exaggerate the polarity differences between the diastereomers, potentially making them separable on silica gel. However, this adds synthetic steps and is generally less efficient than moving directly to chiral chromatography.

Q2: I've successfully developed an analytical chiral HPLC method, but when I try to scale up to preparative chromatography, I lose all resolution. Why?

A2: Expert Analysis (The "Why"): This is a classic issue of "overloading." Analytical separations use very small injection volumes and masses, ensuring that the interactions between the analyte and the chiral stationary phase (CSP) are in a linear range. In preparative chromatography, the goal is to maximize throughput by injecting a much larger mass of the compound. This can saturate the chiral recognition sites on the CSP, leading to a breakdown of the separation mechanism. The peaks broaden significantly, merge, and the resolution is lost.

Troubleshooting Protocol:

-

Perform a Loading Study: Before committing to a large-scale run, you must determine the maximum sample load your column can handle while maintaining adequate separation.

-

Step 1: Using your optimized analytical conditions, keep the flow rate constant and incrementally increase the injection mass (e.g., 1 mg, 5 mg, 10 mg, 20 mg, 50 mg).

-

Step 2: Monitor the resolution between the enantiomer or diastereomer peaks.

-

Step 3: Plot the resolution versus the sample load. You will see a point where the resolution begins to drop sharply. Your optimal preparative load will be just below this point.

-

-

Adjust the Mobile Phase: Sometimes, slight modifications to the mobile phase can improve loadability. For normal-phase chromatography, increasing the concentration of the polar modifier (e.g., alcohol) slightly can sometimes help, but this must be balanced as it will also likely decrease retention times and may reduce selectivity.

-

Optimize the Flow Rate: For preparative work, you may be able to use a higher flow rate than in your analytical method to reduce run times, but this can also impact resolution. This should be evaluated during your loading study.

-

Consider Stacked Injections: If your resolution is good but the run time is long, stacked injections can significantly increase throughput. This involves injecting the next sample before the previous one has fully eluted, requiring precise timing and a capable HPLC system.

-

Switch to Supercritical Fluid Chromatography (SFC): SFC is often superior to HPLC for preparative chiral separations.[6][7] Its lower viscosity mobile phase allows for higher flow rates without excessive backpressure, leading to faster and more efficient separations.[6] The CO₂-based mobile phase is also easier to remove during fraction collection.[6][7]

Q3: My chiral column is showing high backpressure and peak tailing after several purification runs. What should I do?

A3: Expert Analysis (The "Why"): High backpressure is typically caused by a blockage, most often at the inlet frit of the column.[8] This can be due to particulate matter from your sample, mobile phase, or from the HPLC system itself (e.g., pump seal wear). Peak tailing can also result from a partially blocked frit or from contamination of the stationary phase, where residual impurities from previous runs interact strongly with the column packing material.

Troubleshooting Protocol:

-

Isolate the Problem: First, determine if the high pressure is from the column or the system.

-

Actionable Step: Disconnect the column and replace it with a zero-dead-volume (ZDV) union. Run the pump at your typical flow rate. If the pressure remains high, the blockage is in your HPLC system (e.g., tubing, injector). If the pressure is normal, the column is the source of the issue.[8]

-

-

Reverse and Flush the Column: This is the first and easiest step to try and dislodge particulates from the inlet frit.

-

CAUTION: Only do this for columns that are explicitly designated as safe for backflushing by the manufacturer. Coated polysaccharide columns can be damaged by this. Immobilized columns are generally more robust.[9]

-

Protocol: Disconnect the column from the detector. Reverse the column direction and flush with a strong, compatible solvent (e.g., isopropanol for normal phase, or acetonitrile/water for reversed phase) at a low flow rate.

-

-

Clean the Column: If flushing doesn't work, a more rigorous cleaning procedure may be necessary. Consult the column manufacturer's instructions for recommended cleaning solvents. Using an incompatible solvent can irreversibly damage the chiral stationary phase.

-

Filter Your Samples and Mobile Phases: Prevention is the best cure. Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection. Ensure all mobile phase solvents are HPLC-grade and are filtered and degassed.

-

Use a Guard Column: A guard column is a small, inexpensive column placed before your main analytical/preparative column. It will catch particulates and strongly retained impurities, sacrificing itself to protect your expensive chiral column.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a chiral separation method for a new morpholine derivative?

A1: A systematic screening approach is the most efficient strategy.[4] Don't assume a method that worked for a similar compound will work for your new one.

-

Technology Choice: Both Chiral HPLC and SFC are excellent choices. SFC is often faster and considered a "greener" technology due to its use of CO₂.[6][7][10]

-

Column Screening: Start with a set of 4-6 chiral columns with diverse stationary phases. A good starting set includes columns based on:

-

Amylose tris(3,5-dimethylphenylcarbamate)

-

Cellulose tris(3,5-dimethylphenylcarbamate)

-

Cellulose tris(4-methylbenzoate)

-

A macrocyclic glycopeptide (e.g., Vancomycin or Teicoplanin-based)[11]

-

-

Mobile Phase Screening: Screen each column with a few standard mobile phase systems. For normal phase, common systems include hexane/isopropanol and hexane/ethanol. Adding a basic (diethylamine) or acidic (trifluoroacetic acid) additive can dramatically affect peak shape and selectivity, especially for morpholines which contain a basic nitrogen.

The workflow below illustrates a typical screening process.

Q2: When should I choose Supercritical Fluid Chromatography (SFC) over High-Performance Liquid Chromatography (HPLC)?

A2: While both are powerful techniques, SFC offers several advantages that make it increasingly the preferred method, especially for preparative-scale purification.[6][7]

| Feature | Chiral HPLC (Normal Phase) | Chiral SFC | Rationale & Advantage for SFC |

| Primary Mobile Phase | Organic Solvents (e.g., Hexane, Heptane) | Supercritical CO₂ | Greener Chemistry: Reduces use of toxic organic solvents.[7] |

| Speed | Slower | 3-5x Faster[6] | The low viscosity of scCO₂ allows for much higher flow rates and faster column equilibration. |

| Solvent Removal | Requires evaporation (Rotovap) | CO₂ evaporates upon depressurization | Efficiency: Drastically simplifies product recovery; fractions are concentrated in the small amount of organic modifier.[6] |

| Operating Cost | High (solvent purchase and disposal) | Lower (CO₂ is inexpensive) | More cost-effective for large-scale purifications. |

| Selectivity | Excellent | Can offer different or complementary selectivity | Sometimes a separation that is impossible on HPLC works well on SFC, and vice-versa. |

| Initial Instrument Cost | Lower to Moderate | Higher | The primary barrier to adoption for some labs. |

Bottom Line: For analytical method development, both are excellent. For preparative purification, SFC is often superior in terms of speed, cost, and environmental impact.[7]

Q3: My synthesis produces unreacted starting materials and other byproducts in addition to my chiral morpholine. What is the best purification strategy?

A3: A multi-step purification strategy is required. Do not attempt to remove all impurities in a single step.

-

Bulk Achiral Purification: First, use standard silica gel flash chromatography to remove impurities with significantly different polarities than your target morpholine derivative, such as unreacted starting materials or non-isomeric byproducts.[3][12] The goal here is not to separate the stereoisomers, but to isolate them as a clean mixture.

-

Chiral Polishing Step: Once you have the mixture of stereoisomers, use preparative chiral HPLC or SFC as a final "polishing" step to isolate the desired pure enantiomer or diastereomer.[3] This approach is more efficient and cost-effective as you are not wasting the capacity of your expensive chiral column on removing bulk, achiral impurities.

References

- Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC. (2024-03-20).

- Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences.

- Synthesis of Biologically Important Chiral Morpholine Derivatives.

- Application of Chiral Morpholine Derivatives in Asymmetric Synthesis - Benchchem.

- Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023-01-10).

- Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (2025-08-07).

- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.

- Chiral HPLC Separations - Phenomenex.

- Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing).

- (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification - ResearchGate. (2023-11-25).

- Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv.

- Troubleshoot Chiral Column Performance: Efficiency & Resolution.

- Don't Lose It: Troubleshooting Separation Changes. (2020-09-10).

- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024-09-19).

- Analysis of chiral compounds using supercritical fluid chromatography - European Pharmaceutical Review. (2024-06-12).

- Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023-01-19).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. selvita.com [selvita.com]

- 8. lcms.cz [lcms.cz]

- 9. chiraltech.com [chiraltech.com]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. banglajol.info [banglajol.info]

Technical Support Center: Determination of Enantiomeric Excess of Chiral Morpholines

Welcome to the technical support center for the analysis of chiral morpholines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the methods for determining enantiomeric excess (ee). Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter during your experiments.

Introduction to Chiral Morpholine Analysis

The morpholine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous approved drugs. The stereochemistry of these molecules is often critical to their pharmacological activity and safety profile. Consequently, accurate determination of the enantiomeric excess is a crucial step in the synthesis, development, and quality control of chiral morpholine-containing drug candidates. This guide will navigate you through the most common and robust analytical techniques for this purpose.

Section 1: Method Selection - A Comparative Overview

Choosing the right analytical technique is the first critical step. The selection depends on various factors including the properties of the morpholine derivative, the required accuracy, sample throughput, and available instrumentation.

| Method | Principle | Advantages | Disadvantages | Best Suited For |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High versatility, accuracy, and precision. Applicable to a wide range of morpholine derivatives. Both analytical and preparative scale is possible.[1][2] | Method development can be time-consuming and empirical.[3] Requires screening of various columns and mobile phases. CSPs can be expensive. | Routine analysis, high-throughput screening, and purification. |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | High resolution and sensitivity.[4] Suitable for volatile and thermally stable morpholine derivatives. | Limited to volatile compounds. Derivatization may be required to increase volatility.[5] | Analysis of volatile, non-polar morpholine derivatives. |

| NMR Spectroscopy | Conversion of enantiomers into diastereomers using a chiral auxiliary, which results in distinguishable NMR signals.[6] | Rapid analysis, provides structural information. Does not require chromatographic separation. | Lower sensitivity compared to chromatographic methods. Requires enantiomerically pure chiral auxiliaries. Potential for signal overlap. | Structural confirmation and ee determination when chromatographic methods are not suitable. |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. The magnitude of the CD signal is proportional to the ee.[7][8] | Rapid and non-destructive.[9] Can be used for high-throughput screening. | Requires a chromophore near the stereocenter. Less accurate for complex mixtures.[8] | Rapid screening of ee for compounds with a suitable chromophore. |

Section 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the determination of enantiomeric excess due to its versatility and robustness.[1][4]

Troubleshooting Guide: Chiral HPLC

Issue 1: Poor or No Separation of Enantiomers

-

Possible Cause: Inappropriate chiral stationary phase (CSP).

-

Solution: The selection of the CSP is the most critical factor.[1] For morpholines, which are basic amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. If one CSP fails, systematically screen others with different chiral selectors.

-

-

Possible Cause: Incorrect mobile phase composition.

-

Solution: For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). For basic compounds like morpholines, the addition of a small amount of an amine modifier (e.g., diethylamine, triethylamine) to the mobile phase can significantly improve peak shape and resolution by minimizing interactions with residual silanols on the stationary phase.[10]

-

-

Possible Cause: Temperature fluctuations.

-